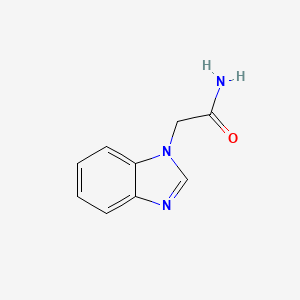

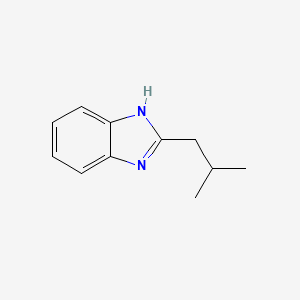

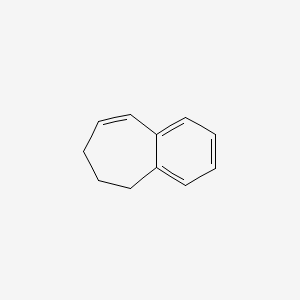

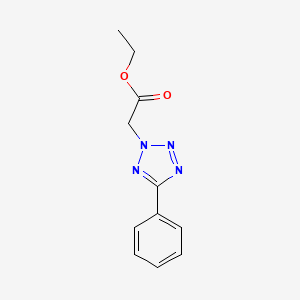

![molecular formula C6H7N5 B1297013 6-Hydrazinoimidazo[1,2-b]pyridazine CAS No. 6653-91-4](/img/structure/B1297013.png)

6-Hydrazinoimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

6-Hydrazinoimidazo[1,2-b]pyridazine (6-HIP) is a heterocyclic compound with a unique structure that has been studied for its potential therapeutic and industrial applications. 6-HIP has been found to have a variety of biochemical and physiological effects, and is currently being researched for its potential use in the development of new drugs, as well as in laboratory experiments.

Applications De Recherche Scientifique

Pharmacologie

6-Hydrazinoimidazo[1,2-b]pyridazine est un composé polyvalent en pharmacologie en raison de sa structure unique qui permet diverses interactions biologiques. Il a été identifié comme une structure centrale dans le développement d'inhibiteurs de kinase, tels que le ponatinib . La capacité du composé à interagir avec les enzymes et les récepteurs en fait un échafaudage précieux pour la conception de médicaments aux propriétés antihypertensives, anti-inflammatoires, anticonvulsivantes, antimicrobiennes, antituberculeuses et anticancéreuses .

Chimie agricole

En agriculture, les dérivés de this compound peuvent être explorés pour leur potentiel en tant que molécules bioactives. Ils peuvent influencer le taux de germination et l'énergie des graines, offrant une nouvelle voie pour améliorer les rendements des cultures et protéger les plantes contre les ravageurs et les maladies .

Science des matériaux

Les propriétés intrinsèques du composé pourraient être exploitées en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des caractéristiques électroniques ou photoniques spécifiques. Sa forme solide et sa structure moléculaire suggèrent des applications potentielles dans la création de nouveaux polymères ou revêtements aux propriétés chimiques et physiques uniques .

Biochimie

En biochimie, la double capacité de liaison hydrogène et le moment dipolaire élevé de la this compound en font un candidat intéressant pour les processus de reconnaissance moléculaire. Il pourrait être utilisé pour étudier les interactions protéine-ligand ou comme élément constitutif de sondes biochimiques .

Science de l'environnement

Les applications environnementales de la this compound pourraient inclure son utilisation comme capteur chimique pour les polluants ou comme réactif dans la détoxification de substances dangereuses. Sa structure robuste peut permettre le développement de capteurs ou de matériaux de nettoyage stables dans l'environnement .

Chimie analytique

En chimie analytique, le composé pourrait servir de réactif ou de standard pour calibrer les instruments. Ses propriétés spectrales uniques pourraient être utilisées en chromatographie ou en spectroscopie pour détecter ou quantifier d'autres substances .

Analyse Biochimique

Biochemical Properties

6-Hydrazinoimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The compound’s hydrazino group allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their catalytic functions . Additionally, this compound can interact with proteins and nucleic acids, affecting their structural conformation and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors and regulatory proteins, leading to changes in cellular metabolism . Furthermore, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting or activating their functions. The compound’s ability to form hydrogen bonds and π-π stacking interactions with biomolecules is critical for its activity . Additionally, this compound can influence gene expression by binding to DNA and RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its ability to form hydrogen bonds facilitates its interaction with cellular membranes . These properties influence the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

imidazo[1,2-b]pyridazin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOZJUHUDHIRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313961 | |

| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6653-91-4 | |

| Record name | 6653-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

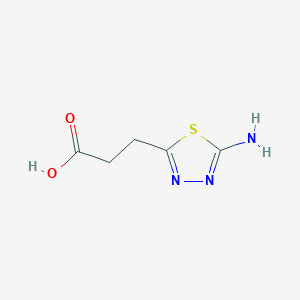

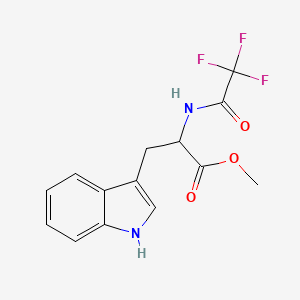

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)